5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE
Overview
Description
5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with an azepane-1-sulfonyl group, a chlorine atom, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Azepane-1-Sulfonyl Group: The azepane-1-sulfonyl group is introduced via sulfonylation, where azepane reacts with a sulfonyl chloride in the presence of a base.
Hydroxyphenyl Substitution: The final step involves the substitution of the hydroxyphenyl group onto the benzamide core, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The azepane-1-sulfonyl group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
5-(AZEPANE-1-SULFONYL)-2-HYDROXYBENZOIC ACID: Similar structure but with a hydroxy group instead of a hydroxyphenyl group.
5-(AZEPANE-1-SULFONYL)-2-HYDROXY-4-METHYLBENZOIC ACID: Similar structure but with a methyl group on the benzene ring.
Uniqueness
5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE is unique due to the presence of both the azepane-1-sulfonyl group and the hydroxyphenyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-hydroxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c20-16-10-9-14(27(25,26)22-11-5-1-2-6-12-22)13-15(16)19(24)21-17-7-3-4-8-18(17)23/h3-4,7-10,13,23H,1-2,5-6,11-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMZTFMQGRCMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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